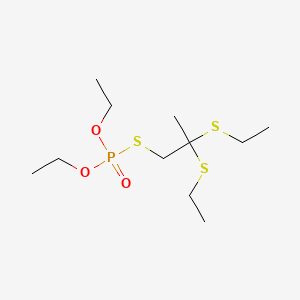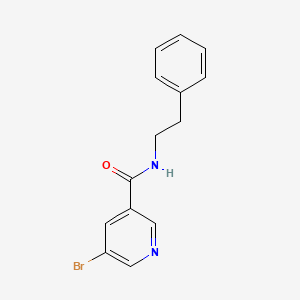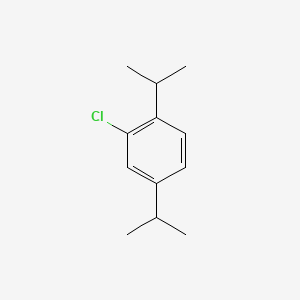
1-Chloro-2,5-diisopropylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,5-diisopropylbenzene is an organic compound with the molecular formula C₁₂H₁₇Cl. It is a derivative of benzene, where two isopropyl groups and one chlorine atom are substituted on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-diisopropylbenzene can be synthesized through the alkylation of benzene or isopropylbenzene with propylene. The reaction is typically catalyzed by Lewis acids such as aluminum trichloride. The general reaction is as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 ] [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)_2 + \text{CH}_3\text{CH}=\text{CH}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}(\text{CH}_3)_2)_2 ] The chlorination of 2,5-diisopropylbenzene can then be achieved using chlorine gas under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 1-Chloro-2,5-diisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming 2,5-diisopropylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products Formed:
- Substitution reactions yield compounds like 2,5-diisopropylphenol.
- Oxidation reactions produce 2,5-diisopropylbenzene-1,4-diol.
- Reduction reactions result in 2,5-diisopropylbenzene .
科学的研究の応用
1-Chloro-2,5-diisopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
作用機序
The mechanism of action of 1-Chloro-2,5-diisopropylbenzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and isopropyl groups influence the compound’s reactivity and binding affinity. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution, which are crucial for its biological and chemical activities .
類似化合物との比較
1-Chloro-2,5-diisopropylbenzene can be compared with other diisopropylbenzene derivatives:
- 1,2-Diisopropylbenzene
- 1,3-Diisopropylbenzene
- 1,4-Diisopropylbenzene
Uniqueness:
- The presence of a chlorine atom in this compound makes it more reactive in substitution reactions compared to its non-chlorinated counterparts.
- The position of the isopropyl groups (2,5-) provides steric hindrance, affecting its reactivity and interaction with other molecules .
特性
CAS番号 |
49841-53-4 |
|---|---|
分子式 |
C12H17Cl |
分子量 |
196.71 g/mol |
IUPAC名 |
2-chloro-1,4-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H17Cl/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9H,1-4H3 |
InChIキー |
DAQRAOORRPJOKE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


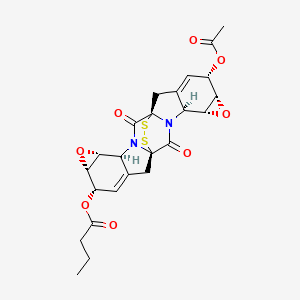
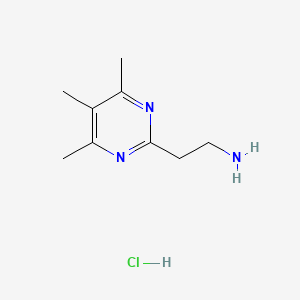
![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)

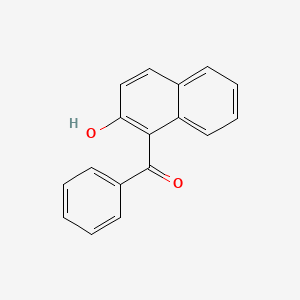

![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)

![4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14169911.png)
